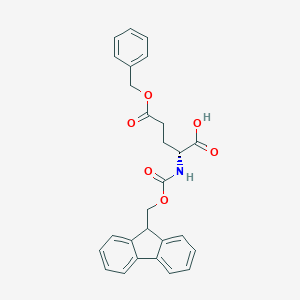

Fmoc-D-Glu(OBzl)-OH

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxo-5-phenylmethoxypentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H25NO6/c29-25(33-16-18-8-2-1-3-9-18)15-14-24(26(30)31)28-27(32)34-17-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h1-13,23-24H,14-17H2,(H,28,32)(H,30,31)/t24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJJURMMMGPQIQP-XMMPIXPASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)CCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)CC[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H25NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30445581 | |

| Record name | Fmoc-D-Glu(Bzl)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30445581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

459.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104091-11-4 | |

| Record name | Fmoc-D-Glu(Bzl)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30445581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Fmoc-D-Glu(OBzl)-OH: Chemical Properties, Structure, and Application in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of N-α-(9-Fluorenylmethoxycarbonyl)-D-glutamic acid γ-benzyl ester, commonly known as Fmoc-D-Glu(OBzl)-OH. It is a critical building block in solid-phase peptide synthesis (SPPS), particularly for introducing D-glutamic acid residues into peptide sequences. The incorporation of D-amino acids is a key strategy for enhancing the proteolytic stability of peptide-based therapeutics, thereby improving their pharmacokinetic profiles.[1][2] This document details its chemical and physical properties, structural information, and standardized protocols for its application in Fmoc-based SPPS.

Core Chemical and Physical Properties

This compound is a white to off-white powder widely used as a protected amino acid derivative in peptide synthesis.[3] The key quantitative properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 104091-11-4 | [3] |

| Molecular Formula | C₂₇H₂₅NO₆ | [3] |

| Molecular Weight | 459.49 g/mol | [3] |

| Appearance | White to slight yellow to beige powder | [4] |

| Melting Point | 70 °C (decomposition) | [4] |

| Boiling Point | 698.2 ± 55.0 °C (Predicted) | [3] |

| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone | [5] |

| Storage Temperature | 2-30°C; Store in a dry, airtight container at room temperature | [3] |

| Purity (HPLC) | ≥97.0% | [6] |

| Enantiomeric Purity | ≥99.5% |

Chemical Structure and Protecting Group Strategy

This compound is a derivative of D-glutamic acid where the α-amino group and the γ-carboxyl group of the side chain are protected to ensure controlled, sequential peptide bond formation.[7]

-

α-Amino Protection : The N-terminus is protected by a 9-fluorenylmethyloxycarbonyl (Fmoc) group. This group is stable under acidic conditions but is readily removed by a mild base, typically a solution of piperidine in DMF.[8][9] This base-lability is the cornerstone of the widely used Fmoc/tBu orthogonal synthesis strategy.[8][10]

-

γ-Carboxyl Side-Chain Protection : The side-chain carboxyl group is protected as a benzyl ester (OBzl). The benzyl group is stable to the mild basic conditions used for Fmoc deprotection but can be removed under strong acidic conditions, such as with trifluoroacetic acid (TFA), or through catalytic hydrogenation.[6] This orthogonality ensures that the side chain remains protected throughout the peptide chain elongation process.[8]

Structural Identifiers:

-

SMILES: O=C(O)--INVALID-LINK--CCC(=O)OCC4=CC=CC=C4

-

InChI Key: HJJURMMMGPQIQP-DEOSSOPVSA-N[4]

Experimental Protocols: Application in Solid-Phase Peptide Synthesis (SPPS)

The following is a generalized protocol for the manual incorporation of this compound into a peptide sequence using standard Fmoc-SPPS chemistry on a resin support (e.g., Rink Amide resin for a C-terminal amide).

Materials and Reagents

-

Resin (e.g., Rink Amide MBHA resin)

-

This compound

-

Other required Fmoc-protected amino acids

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Deprotection Solution: 20% (v/v) Piperidine in DMF

-

Coupling/Activation Reagents:

-

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HCTU/HATU

-

N,N'-Diisopropylethylamine (DIPEA)

-

-

Washing Solvents: DMF, DCM

-

Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)

-

Cold diethyl ether

Step-by-Step Procedure

Step 1: Resin Swelling Swell the resin in DMF for at least 30-60 minutes in a suitable reaction vessel to ensure optimal reaction kinetics.[1]

Step 2: N-terminal Fmoc Deprotection

-

Drain the DMF from the swollen resin.

-

Add the 20% piperidine in DMF solution to the resin and agitate for 5 minutes.[1]

-

Drain the deprotection solution.

-

Add a fresh portion of 20% piperidine in DMF and agitate for an additional 15-20 minutes to ensure complete removal of the Fmoc group.[1]

-

Thoroughly wash the resin multiple times with DMF (e.g., 5x) and DCM (e.g., 3x) to remove all traces of piperidine and the cleaved fluorenyl adduct.[1][10]

Step 3: Amino Acid Coupling (Incorporation of this compound)

-

Pre-activation: In a separate vessel, dissolve this compound (3-4 equivalents relative to resin loading), HBTU (2.9-3.9 equivalents), and DIPEA (6-8 equivalents) in a minimal amount of DMF.[1][10] Allow the mixture to pre-activate for 2-5 minutes.[1]

-

Coupling: Add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate the mixture for 1-2 hours at room temperature.[1]

-

Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction, while a positive result (blue beads) signifies the presence of free primary amines and an incomplete reaction.[1][11] If the coupling is incomplete, the step can be repeated ("double coupling").[11]

-

Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (5x) and DCM (3x).[1][10]

Step 4: Chain Elongation Repeat steps 2 (Fmoc Deprotection) and 3 (Amino Acid Coupling) for each subsequent amino acid to be added to the peptide sequence.[1]

Step 5: Final Cleavage and Deprotection

-

After the final amino acid has been coupled, perform a final Fmoc deprotection (Step 2).

-

Wash the peptide-resin extensively with DCM and dry it under a stream of nitrogen or in a vacuum.[10]

-

Add the cleavage cocktail (e.g., 95% TFA, 2.5% Water, 2.5% TIS) to the dried resin. The TIS acts as a scavenger to prevent side reactions with the benzyl protecting group.[10]

-

Agitate the mixture for 2-3 hours at room temperature. This step simultaneously cleaves the peptide from the resin and removes the benzyl (Bzl) side-chain protecting group.[10]

-

Filter the resin and collect the filtrate containing the crude peptide.

-

Precipitate the peptide by adding the filtrate to a large volume of cold diethyl ether.[10]

-

Collect the precipitated peptide by centrifugation, wash with cold ether, and dry under vacuum.

-

The crude peptide can then be purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

Potential Side Reactions

-

Pyroglutamate Formation: The N-terminal glutamic acid residue can be prone to intramolecular cyclization to form pyroglutamate, which terminates the peptide chain.[6] This is a known side reaction for glutamic acid derivatives in peptide synthesis.[10]

-

Incomplete Coupling: Due to steric hindrance, coupling reactions may sometimes be incomplete, leading to deletion sequences in the final peptide product.[11] Using more potent activating agents like HATU or extending reaction times can mitigate this issue.[11]

Visualization of the SPPS Workflow

The following diagram illustrates the core iterative cycle of incorporating an Fmoc-protected amino acid, such as this compound, during solid-phase peptide synthesis.

Caption: The iterative cycle of Fmoc Solid-Phase Peptide Synthesis (SPPS).

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound [myskinrecipes.com]

- 4. merckmillipore.com [merckmillipore.com]

- 5. Fmoc-L-glutamic acid-gamma-benzyl ester | 123639-61-2 [chemicalbook.com]

- 6. Fmoc-Glu(OBzl)-OH Novabiochem 123639-61-2 [sigmaaldrich.com]

- 7. bloomtechz.com [bloomtechz.com]

- 8. benchchem.com [benchchem.com]

- 9. chempep.com [chempep.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

The Strategic Role of Fmoc-D-Glu(OBzl)-OH in Advanced Biochemical Research and Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern biochemistry and pharmaceutical development, the synthesis of peptides with tailored properties is of paramount importance. Fmoc-D-Glu(OBzl)-OH, a protected derivative of the non-proteinogenic D-glutamic acid, serves as a critical building block in solid-phase peptide synthesis (SPPS). Its unique structural features, including the base-labile fluorenylmethoxycarbonyl (Fmoc) protecting group for the α-amino group and the benzyl (Bzl) ester protecting the γ-carboxyl group of the side chain, offer precise control over peptide chain elongation. The incorporation of the D-enantiomer is a key strategy to enhance the proteolytic stability of synthetic peptides, a crucial attribute for therapeutic candidates. This guide provides a comprehensive overview of the applications, physicochemical properties, experimental protocols, and strategic considerations for utilizing this compound in research and development.

Physicochemical and Purity Specifications

The quality of amino acid derivatives is fundamental to the successful synthesis of high-purity peptides. The following table summarizes the typical specifications for this compound.

| Property | Value |

| CAS Number | 104091-11-4[1] |

| Molecular Formula | C₂₇H₂₅NO₆ |

| Molecular Weight | 459.49 g/mol |

| Appearance | White to off-white powder |

| Purity (HPLC) | ≥97.0% |

| Melting Point | 70 °C (decomposition) |

| Storage Temperature | 2-30°C |

Solubility Data

The solubility of Fmoc-protected amino acids is a critical factor for efficient coupling reactions in SPPS. Inadequate solubility can lead to incomplete reactions and the formation of deletion sequences. Below is a summary of the solubility of this compound and similar derivatives in common organic solvents.

| Solvent | Type | Solubility of this compound | Notes |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Clearly soluble (1 mmole in 2 ml)[2] | The most common and effective solvent for Fmoc-SPPS. |

| N-Methyl-2-pyrrolidone (NMP) | Polar Aprotic | Highly Soluble (Expected) | A common alternative to DMF with excellent solvating properties for Fmoc-amino acids. |

| Dichloromethane (DCM) | Nonpolar Aprotic | Soluble | Often used for resin swelling and washing steps. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Good solubility (up to 100 mg/mL for similar derivatives)[3] | Can be used, sometimes with sonication to aid dissolution.[3] |

Core Applications in Biochemistry

This compound is a versatile reagent with several key applications in biochemical research and drug development:

-

Solid-Phase Peptide Synthesis (SPPS): Its primary role is as a building block for the incorporation of D-glutamic acid into peptide sequences.[1] The orthogonal protection scheme, with the base-labile Fmoc group and the acid-labile or hydrogenation-sensitive benzyl group, allows for controlled, stepwise synthesis.

-

Drug Development: The introduction of D-amino acids significantly enhances the resistance of peptides to enzymatic degradation by proteases, which are stereospecific for L-amino acids. This leads to a longer in-vivo half-life, a highly desirable characteristic for peptide-based therapeutics.

-

Protein Engineering: By incorporating this compound, researchers can modify existing proteins or design novel ones with enhanced stability or unique structural features.

-

Biochemical Probes: Peptides containing D-glutamic acid can be synthesized to serve as specific inhibitors or probes for studying enzyme mechanisms and protein-protein interactions.

Experimental Protocols

Manual Solid-Phase Peptide Synthesis (SPPS) Protocol for Incorporating this compound

This protocol outlines the manual steps for incorporating an this compound residue into a peptide sequence on a Rink Amide resin, which yields a C-terminal amide upon cleavage.

Materials:

-

Rink Amide resin

-

This compound

-

Other required Fmoc-protected amino acids

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

20% (v/v) Piperidine in DMF

-

N,N'-Diisopropylethylamine (DIPEA)

-

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for at least 1 hour in a reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add the 20% piperidine in DMF solution to the resin and agitate for 5 minutes.

-

Drain the solution.

-

Repeat the piperidine treatment for another 15 minutes.

-

Wash the resin thoroughly with DMF (5-7 times) and then with DCM (3 times).

-

-

Amino Acid Coupling (this compound):

-

In a separate vial, dissolve this compound (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and DIPEA (6 equivalents) in DMF.

-

Allow the mixture to pre-activate for 2-5 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture for 1-2 hours at room temperature.

-

Monitor the completion of the coupling reaction using a Kaiser test.

-

-

Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

-

Chain Elongation: Repeat steps 2-4 for each subsequent amino acid to be added to the peptide sequence.

-

Final Cleavage and Deprotection:

-

After the final amino acid coupling and subsequent Fmoc deprotection, wash the resin with DMF and DCM, and dry it under vacuum.

-

Treat the peptide-resin with the cleavage cocktail (95% TFA, 2.5% H₂O, 2.5% TIS) for 2-3 hours.

-

Filter the resin and collect the filtrate containing the peptide.

-

-

Peptide Precipitation and Purification:

-

Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide.

-

Wash the peptide pellet with cold diethyl ether.

-

Dry the crude peptide.

-

Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Potential Side Reactions

A primary concern when using glutamic acid derivatives in SPPS is the formation of pyroglutamate, a cyclic lactam that results in a mass loss of 18 Da.[1] This side reaction is particularly prevalent if glutamic acid is at the N-terminus and can be catalyzed by both acidic and basic conditions, as well as elevated temperatures.[4]

Mitigation Strategies for Pyroglutamate Formation:

-

Optimized Coupling: Use efficient coupling reagents like HBTU or HATU to ensure rapid and complete reactions, minimizing the time the N-terminal glutamic acid is exposed to conditions that promote cyclization.[4]

-

Temperature Control: Perform coupling reactions at lower temperatures (e.g., 0 °C) to reduce the rate of pyroglutamate formation.[4]

-

Controlled Use of Base: Avoid using an excessive amount of base during the coupling step.

Visualizations of Workflows and Logical Relationships

Experimental Workflow for Solid-Phase Peptide Synthesis (SPPS)

Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Logical Flow for Peptide-Based Drug Discovery

Caption: Workflow for peptide-based drug discovery and development.

Decision Tree for Selecting Protecting Group Strategy

Caption: Decision tree for choosing between Fmoc/tBu and Boc/Bzl protecting group strategies.

Signaling Pathway Modulation by a D-Peptide Antagonist

Caption: Modulation of a signaling pathway by a D-peptide antagonist.

References

A Technical Guide to Fmoc-D-Glu(OBzl)-OH: Suppliers, Purity, and Application in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential information on Fmoc-D-Glu(OBzl)-OH, a critical building block in solid-phase peptide synthesis (SPPS). The guide details commercially available suppliers, their purity specifications, and key experimental protocols for quality control and application. This document is intended to assist researchers in sourcing high-quality reagents and implementing best practices in peptide synthesis.

Introduction to this compound

N-α-(9-Fluorenylmethyloxycarbonyl)-D-glutamic acid γ-benzyl ester, or this compound, is a derivative of the non-proteinogenic D-glutamic acid. The use of the D-enantiomer is a key strategy in drug design to enhance peptide stability against enzymatic degradation. The molecule features two critical protecting groups: the base-labile Fmoc group on the α-amino group and the acid-labile benzyl (Bzl) ester on the γ-carboxyl group of the side chain. This orthogonal protection scheme is fundamental to the widely used Fmoc-based solid-phase peptide synthesis (SPPS), allowing for the sequential and controlled assembly of amino acids into a peptide chain.

Commercial Suppliers and Purity Specifications

Sourcing high-purity this compound is crucial for the successful synthesis of high-quality peptides, as impurities in the building blocks can lead to deletion sequences and difficult purifications. Several chemical suppliers offer this reagent. The following table summarizes the offerings from prominent suppliers. It is important to note that while the request is for the D-enantiomer, detailed specifications are often more readily available for the more common L-enantiomer. The data for the L-enantiomer, particularly from reputable sources like Novabiochem® (Merck/Sigma-Aldrich), can be considered indicative of the quality standards for the D-enantiomer.

| Supplier | Product Name | CAS Number | Purity Specification | Analytical Method |

| Sigma-Aldrich | This compound | 104091-11-4 | ≥98% | Not specified |

| Parchem | This compound | 104091-11-4 | Not specified | Not specified |

| Aapptec | Boc-D-Glu(OBzl)-OH | 35793-73-8 | Not specified | Not specified |

| Novabiochem® (Merck) | Fmoc-L-Glu(OBzl)-OH | 123639-61-2 | ≥97.0% | HPLC |

| ≥98% | TLC | |||

| ≥96.0% | Acidimetric Titration | |||

| ≥99.5% | Enantiomeric Purity |

Note: Data for the L-enantiomer (CAS 123639-61-2) is provided for indicative purposes due to the limited availability of detailed public specifications for the D-enantiomer (CAS 104091-11-4). Researchers should always refer to the lot-specific Certificate of Analysis (CoA) for precise data.

High-purity Fmoc amino acids are essential for minimizing side reactions and simplifying the purification of the final peptide.[1] Suppliers like Novabiochem® often provide stringent specifications for their Fmoc-amino acids, including limits on free amino acids, dipeptides, and acetate content to ensure high performance in peptide synthesis.[2]

Experimental Protocols

The quality control of this compound and its application in SPPS require robust analytical and synthetic protocols.

Quality Control: Purity Determination by High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is the standard method for assessing the purity of Fmoc-protected amino acids. The following is a general protocol that can be adapted for this compound.

Objective: To determine the chemical purity of this compound by assessing the presence of impurities.

Materials:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[3]

-

Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in HPLC-grade water.[3]

-

Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile (ACN).[3]

-

Sample: this compound dissolved in a small amount of DMF or ACN.

Instrumentation:

-

HPLC system with a UV detector.

Procedure:

-

Sample Preparation: Prepare a stock solution of this compound at approximately 1 mg/mL in a suitable solvent.

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min.[3]

-

Detection: UV absorbance at 265 nm (for the Fmoc group) and 214 nm (for the peptide backbone if analyzing a coupled product).[3]

-

Injection Volume: 10-20 µL.[3]

-

Gradient: A linear gradient from a lower concentration of Mobile Phase B to a higher concentration is typically used. An example gradient is:

-

5% to 95% B over 20 minutes.

-

-

-

Data Analysis: Integrate the peak areas from the chromatogram. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.

Application: Manual Solid-Phase Peptide Synthesis (SPPS)

The primary application of this compound is its incorporation into a growing peptide chain on a solid support. The following protocol outlines the key steps in a manual SPPS cycle.

Objective: To incorporate an this compound residue into a peptide sequence on a resin support.

Materials:

-

Resin: Rink Amide or Wang resin, pre-loaded with the first amino acid.

-

This compound

-

Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM).

-

Deprotection Reagent: 20% (v/v) piperidine in DMF.[4]

-

Coupling Reagents:

-

Washing Solvents: DMF, DCM.

Procedure:

-

Resin Swelling: Swell the peptide-resin in DMF in a reaction vessel for at least 30 minutes.[4]

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add the 20% piperidine in DMF solution to the resin and agitate for 5-10 minutes.

-

Drain the solution and repeat the piperidine treatment for another 10-15 minutes to ensure complete removal of the Fmoc group.[4]

-

Wash the resin thoroughly with DMF (e.g., 5 times) and DCM (e.g., 3 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.

-

-

Amino Acid Coupling:

-

In a separate vessel, dissolve this compound (typically 3-4 equivalents relative to the resin loading), the activator (e.g., HBTU, slightly less than the amino acid), and the base (e.g., DIPEA, 6-8 equivalents) in DMF.

-

Allow the mixture to pre-activate for 2-5 minutes.[4]

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture for 1-2 hours at room temperature.

-

Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser test.

-

-

Washing: After the coupling is complete, drain the reaction mixture and wash the resin thoroughly with DMF and DCM to remove excess reagents.

This cycle of deprotection, coupling, and washing is repeated for each subsequent amino acid in the peptide sequence.

Visualizing the Workflow

The logical flow of incorporating this compound into a peptide chain via SPPS can be visualized as a cyclical process.

Caption: Workflow for a single coupling cycle in Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Conclusion

This compound is an indispensable reagent for the synthesis of D-amino acid-containing peptides, which are of significant interest in pharmaceutical research due to their enhanced proteolytic stability. The success of such syntheses is heavily reliant on the procurement of high-purity building blocks from reputable suppliers and the application of optimized, well-controlled experimental protocols. This guide provides the foundational technical information required by researchers to confidently source and utilize this compound in their drug discovery and development efforts. For all applications, it is imperative to consult the supplier's lot-specific certificate of analysis for precise purity data.

References

The Strategic Role of Benzyl Protection in Fmoc-D-Glu(OBzl)-OH: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of solid-phase peptide synthesis (SPPS), the selection of protecting groups is a critical determinant of a successful outcome. For the incorporation of D-glutamic acid, Fmoc-D-Glu(OBzl)-OH presents a unique strategic choice. This guide provides a comprehensive technical overview of the dual roles of the 9-fluorenylmethyloxycarbonyl (Fmoc) and benzyl (Bzl) protecting groups in this reagent, detailing its application, the nuances of its "mixed" protection strategy, and extensive experimental protocols.

Core Principles: A Tale of Two Protecting Groups

This compound is a D-glutamic acid derivative where the α-amino group is protected by the base-labile Fmoc group, and the γ-carboxyl group of the side chain is protected by the benzyl ester (OBzl). This combination allows for its use within the widely adopted Fmoc/tBu (tert-butyl) solid-phase peptide synthesis strategy, albeit with special considerations for the final deprotection steps.

-

The Fmoc Group (Nα-protection): The 9-fluorenylmethyloxycarbonyl group is the cornerstone of modern orthogonal peptide synthesis. Its key characteristic is its lability to mild basic conditions, typically a solution of 20% piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[1][2] This allows for the iterative deprotection of the N-terminus of the growing peptide chain without affecting the acid-labile side-chain protecting groups.[3]

-

The Benzyl Group (Side-Chain Protection): The benzyl group, in the form of a benzyl ester, serves as a "semi-permanent" protecting group for the γ-carboxyl function of the glutamic acid side chain. Unlike the tert-butyl (tBu) esters commonly used in Fmoc SPPS, which are cleaved by moderate acids like trifluoroacetic acid (TFA), the benzyl ester is stable under these conditions.[4] Its removal requires more stringent methods, such as treatment with strong acids like anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), or through catalytic hydrogenolysis.[5][6]

This creates a "mixed" or "quasi-orthogonal" protection strategy when used alongside standard Fmoc/tBu protected amino acids. The benzyl group is orthogonal to the base-labile Fmoc group but not to the acid-labile tBu groups, as both are removed under acidic conditions, albeit of different strengths.

Data Presentation: Comparative Analysis of Deprotection Strategies

Table 1: Comparison of Final Cleavage and Benzyl Group Deprotection Methods

| Method | Reagents & Conditions | Typical Yield | Advantages | Disadvantages & Side Reactions |

| Strong Acidolysis (HF) | Anhydrous HF, 0-5°C, 1-2 hours, with scavengers (e.g., p-cresol, thioanisole).[6] | Good to High | Efficient and rapid cleavage of most benzyl and other acid-labile groups. | Highly toxic and corrosive, requires specialized apparatus. Risk of side reactions like anisylation of the glutamic acid side chain and alkylation of sensitive residues (Trp, Met).[7] |

| Strong Acidolysis (TFMSA) | TFMSA/TFA/scavengers (e.g., m-cresol, DMS), 0-5°C, 2-3 hours.[2][5] | Good | Less hazardous than HF and does not require a special apparatus.[5] | Still a very strong and corrosive acid. Can lead to salt association with the peptide. Cleavage efficacy can be sequence-dependent.[8] |

| Catalytic Hydrogenolysis | H₂, 10% Pd/C catalyst in a suitable solvent (e.g., MeOH, THF, DMF).[9] | Variable | Very mild conditions, orthogonal to most other protecting groups.[9] | Ineffective for peptides containing sulfur (Met, Cys). Catalyst can be poisoned. May require longer reaction times.[7] |

| Catalytic Transfer Hydrogenolysis | 10% Pd/C with a hydrogen donor (e.g., formic acid, ammonium formate), room temperature.[8] | Good to High | Avoids the use of pressurized hydrogen gas, generally faster than standard hydrogenolysis.[8] | Potential for formylation of amino groups if formic acid concentration is high.[8] |

Table 2: Factors Influencing Pyroglutamate Formation from N-Terminal Glutamic Acid

| Factor | Condition | Impact on Pyroglutamate Formation | Mitigation Strategy | Reference(s) |

| pH | Acidic (pH 4) or Alkaline (pH 8) | Increased rate of cyclization. | Maintain pH between 6.0 and 7.0 during work-up and storage. | [2][3][5] |

| Temperature | Elevated temperature (>25°C) | Significantly accelerates cyclization. | Perform coupling reactions at 0°C and store samples at 4°C or frozen. | [1] |

| Coupling Reagents | Slower activating reagents | Longer exposure of the free N-terminal amine. | Use rapid and efficient coupling reagents (e.g., HATU, HBTU) and pre-activation. | [1] |

| Base | Excess base during coupling | Catalyzes intramolecular cyclization. | Use the minimum necessary amount of a non-nucleophilic base (e.g., DIPEA). | [1] |

Experimental Protocols

The following protocols provide a detailed methodology for the use of this compound in manual solid-phase peptide synthesis.

Protocol 1: Coupling of this compound to the Resin-Bound Peptide

This protocol describes a single coupling cycle for the incorporation of this compound.

Materials:

-

Peptide-resin with a free N-terminal amine

-

This compound

-

N,N-Dimethylformamide (DMF), synthesis grade

-

Dichloromethane (DCM), synthesis grade

-

N,N'-Diisopropylethylamine (DIPEA)

-

Coupling reagent (e.g., HBTU, HATU)

-

Reaction vessel for manual SPPS

-

Shaker

Procedure:

-

Resin Swelling and Preparation:

-

Swell the peptide-resin (with the previously deprotected N-terminal amine) in DMF for at least 30 minutes in the reaction vessel.

-

Drain the DMF.

-

-

Amino Acid Activation (Pre-activation):

-

In a separate vial, dissolve this compound (3 equivalents relative to the resin loading) and a coupling reagent such as HBTU (2.9 equivalents) in DMF.

-

Add DIPEA (6 equivalents) to the solution.

-

Allow the mixture to pre-activate for 2-5 minutes at room temperature.[3]

-

-

Coupling Reaction:

-

Add the pre-activated amino acid solution to the swollen, drained resin.

-

Agitate the mixture on a shaker for 1-2 hours at room temperature.[6]

-

To monitor the completion of the reaction, a Kaiser test can be performed. A negative result (yellow beads) indicates a complete coupling.[10] If the test is positive (blue beads), the coupling can be repeated with a fresh solution of activated amino acid.

-

-

Washing:

-

Drain the coupling solution from the reaction vessel.

-

Wash the resin thoroughly with DMF (5 x 1 min) and then with DCM (3 x 1 min) to remove any excess reagents and byproducts.

-

Protocol 2: Standard Fmoc-Deprotection Cycle

This protocol is repeated for each subsequent amino acid addition after the incorporation of this compound.

Materials:

-

Peptide-resin with a terminal Fmoc-protected amino acid

-

20% (v/v) Piperidine in DMF

-

DMF, synthesis grade

-

DCM, synthesis grade

Procedure:

-

Initial Deprotection:

-

Add the 20% piperidine in DMF solution to the resin.

-

Agitate for 5 minutes.[3]

-

Drain the solution.

-

-

Second Deprotection:

-

Add a fresh portion of 20% piperidine in DMF.

-

Agitate for an additional 15 minutes.[11]

-

Drain the solution.

-

-

Washing:

-

Wash the resin thoroughly with DMF (5-7 times) and DCM (3 times) to ensure complete removal of piperidine and the dibenzofulvene-piperidine adduct.[11] The resin is now ready for the next coupling cycle (Protocol 3.1).

-

Protocol 3: Final Cleavage and Benzyl Group Deprotection

After the full peptide sequence is assembled, the peptide is cleaved from the resin, and the side-chain protecting groups, including the benzyl ester on the D-glutamic acid, are removed.

Materials:

-

Dried peptide-resin

-

Trifluoromethanesulfonic acid (TFMSA)

-

Trifluoroacetic acid (TFA)

-

Scavengers: m-cresol, dimethyl sulfide (DMS)

-

Cold diethyl ether

-

Round bottom flask, stirring bar, ice bath

Procedure:

-

Preparation:

-

Place the dried peptide-resin in a round bottom flask with a stirring bar.

-

Cool the flask in an ice bath to 0-5°C.

-

-

Cleavage Cocktail Addition:

-

Prepare a pre-cooled cleavage cocktail. For 100 mg of resin, a typical mixture is 1.0 mL TFA, 100 µL m-cresol, and 300 µL DMS.[2]

-

Add the cocktail to the resin.

-

Slowly and carefully add TFMSA (100 µL for every 100 mg of resin) to the stirred mixture, ensuring the temperature is maintained at 0-5°C.[2]

-

-

Reaction:

-

Continue stirring the mixture in the ice bath for 2-3 hours.[5]

-

-

Peptide Precipitation and Washing:

-

Filter the resin and collect the filtrate.

-

Wash the resin with a small amount of fresh TFA and combine the filtrates.

-

Precipitate the crude peptide by adding the combined filtrate dropwise to a 10-fold volume of cold diethyl ether with vigorous stirring.

-

Collect the precipitated peptide by centrifugation or filtration.

-

Wash the peptide pellet several times with cold diethyl ether to remove scavengers.

-

Dry the crude peptide under vacuum.

-

Materials:

-

Protected peptide (cleaved from the resin if necessary, with other side-chain groups intact if compatible)

-

10% Palladium on carbon (Pd/C) catalyst

-

Hydrogen donor: Formic acid or Ammonium formate

-

Solvent: Methanol (MeOH) or DMF

-

Reaction flask, stirring apparatus

-

Filtration setup (e.g., Celite pad)

Procedure:

-

Reaction Setup:

-

Dissolve the protected peptide in the chosen solvent (e.g., MeOH).

-

Add the hydrogen donor (e.g., a large excess of formic acid).

-

Carefully add the 10% Pd/C catalyst (typically 10-20% by weight relative to the peptide).

-

-

Deprotection:

-

Stir the reaction mixture at room temperature. The reaction is often complete within minutes to a few hours.[8]

-

Monitor the reaction progress by HPLC or TLC.

-

-

Work-up:

-

Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst.

-

Wash the Celite pad with the reaction solvent.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain the crude deprotected peptide.

-

Mandatory Visualizations: Diagrams and Workflows

Chemical Structure of this compound

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. peptide.com [peptide.com]

- 5. Formation of pyroglutamic acid from N-terminal glutamic acid in immunoglobulin gamma antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. N-terminal Glutamate to Pyroglutamate Conversion in Vivo for Human IgG2 Antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Evaluation of the trifluoromethanosulfonic acid/trifluoroacetic acid/thioanisole cleavage procedure for application in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. peptide.com [peptide.com]

- 11. Replacing piperidine in solid phase peptide synthesis: effective Fmoc removal by alternative bases - Green Chemistry (RSC Publishing) [pubs.rsc.org]

A Technical Deep Dive: Fmoc-D-Glu(OBzl)-OH versus L-Glutamic Acid Derivatives in Modern Research

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical analysis of Fmoc-D-Glu(OBzl)-OH in comparison to various L-glutamic acid derivatives, focusing on their core applications, experimental considerations, and strategic advantages in peptide synthesis, neuroscience, and oncology research. This guide is intended to equip researchers with the detailed information necessary to make informed decisions in the design and execution of their scientific investigations.

Introduction: The Stereochemical Divide in Glutamic Acid Research

Glutamic acid, a fundamental excitatory neurotransmitter and proteinogenic amino acid, exists in two stereoisomeric forms: the naturally abundant L-glutamic acid and the less common D-glutamic acid. While L-glutamic acid and its derivatives are central to understanding native biological processes, the incorporation of D-glutamic acid, often via its protected form this compound, offers a powerful strategy to modulate the physicochemical and pharmacological properties of synthetic peptides. This guide explores the distinct roles and technical nuances of employing these chiral counterparts in a research setting.

Physicochemical and Synthetic Profile of Key Glutamic Acid Derivatives

The choice of a glutamic acid derivative in solid-phase peptide synthesis (SPPS) is dictated by the overarching protecting group strategy, with the Fmoc/tBu and Boc/Bzl approaches being the most prevalent.[1][2] this compound is utilized within a modified Fmoc strategy, while derivatives like Fmoc-L-Glu(OtBu)-OH are staples of the standard Fmoc/tBu methodology.

| Property | This compound | Fmoc-L-Glu(OtBu)-OH |

| CAS Number | 123639-61-2[3] | 71989-18-9[4] |

| Molecular Formula | C₂₇H₂₅NO₆[3] | C₂₄H₂₇NO₆[4] |

| Molecular Weight | 459.49 g/mol [3] | 425.47 g/mol [4] |

| Appearance | White to off-white powder[5] | White to off-white powder |

| Melting Point | 70 °C (decomposition)[6] | 80-95 °C[4] |

| Solubility | Good solubility in DMSO (up to 200 mg/mL) and other polar aprotic solvents like DMF.[5][7] | Good solubility in DMF and other polar aprotic solvents.[7] |

| Purity (HPLC) | ≥97.0%[3] | ≥99.0%[4] |

| Side-Chain Protection | Benzyl (Bzl) ester[3] | tert-Butyl (tBu) ester[4] |

| Deprotection of Side-Chain | Strong acids (e.g., TFMSA) or catalytic hydrogenation[3] | Moderate acids (e.g., TFA)[8] |

Applications in Research and Drug Development

This compound in Peptide-Based Therapeutics

The primary application of this compound is in the synthesis of peptides with enhanced stability and novel biological activities.[2] The incorporation of a D-amino acid confers resistance to proteolytic degradation, as proteases are stereospecific for L-amino acids.[9] This increased stability can lead to a longer in-vivo half-life, a critical attribute for peptide-based drug candidates.

L-Glutamic Acid Derivatives in Neuroscience

L-glutamic acid is the principal excitatory neurotransmitter in the central nervous system, acting on both ionotropic (iGluRs) and metabotropic (mGluRs) receptors.[10] L-glutamic acid derivatives are extensively studied as modulators of these receptors for potential therapeutic applications in neurological disorders.[11] For instance, various analogs are designed to act as agonists or antagonists at NMDA receptors to study and potentially treat conditions linked to glutamatergic dysfunction.[11][12]

L-Glutamic Acid Derivatives in Oncology

Glutamic acid and its derivatives play a significant role in cancer cell metabolism. This has led to the development of L-glutamic acid analogs as potential anticancer agents.[13][14] For example, some derivatives are designed to inhibit enzymes involved in glutamine metabolism, which is crucial for the proliferation of many cancer cells.[14] Furthermore, L-glutamic acid has been conjugated with existing anticancer drugs, such as paclitaxel, to create novel drug delivery systems with improved tumor-targeting and efficacy.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) Incorporating this compound

This protocol outlines the manual solid-phase synthesis of a peptide containing a D-glutamic acid residue using this compound on a Rink Amide resin.

Materials:

-

Rink Amide Resin

-

This compound and other Fmoc-protected amino acids

-

Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine

-

Coupling reagents (e.g., HBTU, DIPEA)

-

Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS)

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for at least 30 minutes.

-

Fmoc Deprotection:

-

Treat the resin with a 20% solution of piperidine in DMF for 5 minutes.

-

Drain and repeat the treatment for an additional 15 minutes.

-

Wash the resin thoroughly with DMF (5x) and DCM (3x).

-

-

Amino Acid Coupling (this compound):

-

In a separate vessel, dissolve this compound (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in DMF.

-

Allow the mixture to pre-activate for 2-5 minutes.

-

Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.

-

Monitor coupling completion with a Kaiser test.

-

-

Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence.

-

Final Cleavage and Deprotection:

-

After the final coupling and Fmoc deprotection, wash the resin with DCM and dry.

-

Treat the peptide-resin with a cleavage cocktail for 2-3 hours.

-

Filter the resin and collect the filtrate.

-

-

Peptide Precipitation and Purification:

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, wash with cold ether, and dry.

-

Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Glutamate-Induced Excitotoxicity Assay

This protocol provides a method for assessing the neuroprotective effects of compounds against glutamate-induced excitotoxicity in primary neurons.[15][16]

Materials:

-

Primary rat cortical neurons

-

Neurobasal medium with supplements

-

Test compound

-

L-glutamic acid

-

D-serine

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

DMSO

-

96-well plates

Procedure:

-

Cell Plating: Plate primary rat neurons in 96-well plates and culture until a stable synaptic network is formed (approximately 14 days in vitro).[17]

-

Compound Pre-treatment: Incubate the neurons with the test compound at various concentrations for 24 hours.[15]

-

Glutamate Insult: Challenge the cells with a neurotoxic concentration of L-glutamic acid (e.g., 20 mM) and a co-agonist like D-serine (e.g., 100 µM) for 24 hours.[18]

-

Cell Viability Assessment (MTT Assay):

-

Remove the culture medium and add MTT solution to each well. Incubate for 4 hours at 37°C.

-

Add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis: Calculate cell viability as a percentage of the untreated control and plot against the concentration of the test compound to determine its neuroprotective effect.

Mandatory Visualizations

Caption: Comparative workflow for the synthesis and evaluation of peptides containing D- versus L-glutamic acid.

Caption: Simplified signaling pathway of a glutamatergic synapse, highlighting key receptors and the glutamate-glutamine cycle.

Conclusion

The strategic selection between this compound and various L-glutamic acid derivatives is a critical decision in modern research, with significant implications for the outcome of peptide synthesis and biological investigations. While L-glutamic acid derivatives are indispensable for probing native biological systems, the incorporation of D-glutamic acid via this compound provides a robust method for enhancing the drug-like properties of synthetic peptides. A thorough understanding of the technical nuances, experimental protocols, and underlying biological pathways, as outlined in this guide, is essential for researchers aiming to harness the full potential of these versatile chemical tools.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. dot | Graphviz [graphviz.org]

- 4. Fmoc-Glu(OtBu)-OH Novabiochem 71989-18-9 [sigmaaldrich.com]

- 5. Scholarly Commons - Research & Creativity Showcase: Solid-Phase Peptide Synthesis of d-Amino Acids [scholarlycommons.pacific.edu]

- 6. Fmoc-Glu(OBzl)-OH Novabiochem 123639-61-2 [sigmaaldrich.com]

- 7. reddit.com [reddit.com]

- 8. benchchem.com [benchchem.com]

- 9. giffordbioscience.com [giffordbioscience.com]

- 10. Synthesis of macrocyclic analogues of the neuroprotective agent glycyl-L-prolyl-L-glutamic acid (GPE) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and neuroprotective activity of analogues of glycyl-L-prolyl-L-glutamic acid (GPE) modified at the alpha-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis and Evaluation of L-Glutamic acid Analogs as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Excitotoxicity In Vitro Assay - Creative Biolabs [neuros.creative-biolabs.com]

- 16. innoprot.com [innoprot.com]

- 17. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 18. Glutamate-induced excitotoxicity and MTT cell viability assay [bio-protocol.org]

solubility characteristics of Fmoc-D-Glu(OBzl)-OH in common solvents

An In-depth Technical Guide to the Solubility Characteristics of Fmoc-D-Glu(OBzl)-OH

For researchers, scientists, and drug development professionals engaged in peptide synthesis and medicinal chemistry, a thorough understanding of the physicochemical properties of protected amino acids is paramount. This compound, a key building block in Solid-Phase Peptide Synthesis (SPPS), offers unique conformational constraints and proteolytic resistance to novel peptide therapeutics. Its solubility in common laboratory solvents is a critical parameter that directly influences reaction kinetics, coupling efficiency, and the overall purity and yield of the final peptide.

This technical guide provides a comprehensive overview of the solubility characteristics of this compound, supported by available quantitative data, a detailed experimental protocol for solubility determination, and a visualization of its primary application workflow.

Data Presentation: Solubility of this compound

The solubility of this compound is highest in polar aprotic solvents, which are commonly used in peptide synthesis. The bulky, nonpolar Fmoc group, combined with the benzyl ester, contributes to its solubility in a range of organic solvents while limiting its aqueous solubility.

| Solvent | Type | Quantitative Solubility | Notes |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Up to 200 mg/mL (435.27 mM)[1][2] | Sonication may be required to achieve maximum solubility.[2][3] |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | ≥ 229.75 mg/mL | Based on the observation that 1 mmole is "clearly soluble" in 2 mL.[4] |

| Dichloromethane (DCM) | Nonpolar | Soluble (qualitative) | Specific quantitative data is not readily available. |

| Chloroform | Nonpolar | Soluble (qualitative) | Data is for the L-enantiomer; D-enantiomer is expected to be similar. |

| Ethyl Acetate | Polar Aprotic | Soluble (qualitative) | Data is for the L-enantiomer; D-enantiomer is expected to be similar. |

| Acetone | Polar Aprotic | Soluble (qualitative) | Data is for the L-enantiomer; D-enantiomer is expected to be similar. |

| Water | Polar Protic | Sparingly soluble/Insoluble | Not commonly used as a solvent for this compound in synthesis. |

| Methanol, Ethanol | Polar Protic | No specific data available | Expected to have limited solubility due to the nonpolar protecting groups. |

| Acetonitrile (ACN) | Polar Aprotic | No specific data available | Often used in peptide purification; solubility is a relevant parameter. |

| Tetrahydrofuran (THF) | Polar Aprotic | No specific data available | - |

| Hexane, Toluene | Nonpolar | No specific data available | Expected to have low solubility. |

Note: The solubility of protected amino acids can be influenced by factors such as temperature, the presence of impurities, and the crystalline form of the solid.

Experimental Protocols: Determining Solubility

For solvents where quantitative data is unavailable or for validation under specific laboratory conditions, the following protocol can be used to determine the equilibrium solubility of this compound.

Objective: To determine the saturation solubility of this compound in a given solvent at a specified temperature.

Materials:

-

This compound (powder)

-

Solvent of interest (analytical grade)

-

Calibrated analytical balance

-

Vials with screw caps

-

Constant temperature shaker/incubator

-

Centrifuge capable of pelleting fine solids

-

Calibrated pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector, or a UV-Vis spectrophotometer

-

Volumetric flasks

Procedure:

-

Preparation of a Saturated Solution: a. Add an excess amount of this compound to a vial (e.g., 250 mg to 2 mL of solvent). The exact amount should be enough to ensure undissolved solid remains after equilibration. b. Add a precise volume of the chosen solvent to the vial. c. Seal the vial tightly to prevent solvent evaporation. d. Place the vial in a constant temperature shaker set to the desired experimental temperature (e.g., 25°C). e. Agitate the mixture for a sufficient period to reach equilibrium (a minimum of 24 hours is recommended).

-

Separation of Undissolved Solid: a. After the equilibration period, visually confirm that undissolved solid is still present. b. Centrifuge the vial at a high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved solid.

-

Quantification of Dissolved Solute: a. Carefully withdraw a precise aliquot of the clear supernatant without disturbing the solid pellet. b. Dilute the aliquot with a suitable solvent (often the same solvent or a mobile phase component for HPLC) in a volumetric flask to a concentration that falls within the linear range of the analytical method. c. Analyze the diluted sample by a validated HPLC method or UV-Vis spectrophotometry at the wavelength of maximum absorbance for the Fmoc group (typically around 265 nm or 301 nm). d. Prepare a calibration curve using standard solutions of this compound of known concentrations. e. Calculate the concentration of the saturated solution based on the calibration curve and the dilution factor.

Data Analysis:

The solubility is expressed as mass per unit volume (e.g., mg/mL or g/L) or in molarity (mol/L).

Mandatory Visualization: Experimental Workflow

The primary application for this compound is its incorporation into a growing peptide chain via Fmoc-based Solid-Phase Peptide Synthesis (SPPS). The solubility of the protected amino acid in the coupling solvent (typically DMF or DMSO) is critical for the success of this workflow.

Caption: A generalized workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

References

A Comprehensive Technical Guide to the Storage and Handling of Fmoc-D-Glu(OBzl)-OH Powder

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the critical aspects of storing, handling, and utilizing Fmoc-D-Glu(OBzl)-OH, a key building block in solid-phase peptide synthesis (SPPS). Adherence to these guidelines is paramount for ensuring the integrity of the compound, the success of synthetic protocols, and the safety of laboratory personnel.

Physicochemical Properties and Storage Conditions

This compound is a white to off-white powder.[1] Proper storage is crucial to prevent its degradation and maintain its chemical fidelity for successful and reproducible synthetic outcomes.

Recommended Storage Conditions

Exposure to elevated temperatures, moisture, and light can lead to the degradation of both the Fmoc protecting group and the amino acid itself. The following table summarizes the recommended storage conditions for this compound powder and its solutions.

| Form | Storage Temperature | Duration | Notes |

| Powder | -20°C | Up to 3 years | Ideal for long-term storage. |

| 4°C | Up to 2 years | Suitable for shorter-term storage. | |

| In Solvent (e.g., DMSO) | -80°C | Up to 6 months | Aliquot to prevent repeated freeze-thaw cycles. |

| -20°C | Up to 1 month | For more frequent use. |

Solubility

This compound exhibits good solubility in common organic solvents used in peptide synthesis.

| Solvent | Solubility | Notes |

| Dimethylformamide (DMF) | Readily soluble | The most common solvent for SPPS. |

| Dimethyl sulfoxide (DMSO) | Up to 200 mg/mL | May require ultrasonication to fully dissolve. It is recommended to use freshly opened DMSO as it is hygroscopic, and water content can negatively impact solubility.[2] |

| N-Methyl-2-pyrrolidone (NMP) | Soluble | An alternative to DMF. |

Health and Safety Information

While a specific Safety Data Sheet (SDS) for this compound may vary between suppliers, the following recommendations are based on best practices for handling similar Fmoc-protected amino acids.

Hazard Identification

-

Inhalation: May be harmful if inhaled and can cause respiratory tract irritation.[3][4]

-

Skin Contact: May be harmful if absorbed through the skin and can cause skin irritation.[2][4]

-

Eye Contact: May cause eye irritation.[4]

-

Ingestion: May be harmful if swallowed.[4]

Personal Protective Equipment (PPE)

A thorough risk assessment should be conducted for specific laboratory tasks to determine if additional PPE is required.

| PPE Category | Item | Specifications & Use |

| Eye and Face Protection | Safety Goggles | Required to protect against dust particles and splashes. |

| Hand Protection | Disposable Nitrile Gloves | Minimum requirement for incidental contact. Gloves should be removed and replaced immediately after any contact with the chemical. |

| Body Protection | Laboratory Coat | Standard lab coats are required to protect skin and clothing from chemical splashes and spills. |

| Respiratory Protection | Respirator/Dust Mask | Recommended when weighing and handling the powder to avoid inhalation of dust particles. Work should be conducted in a well-ventilated area or a chemical fume hood.[3] |

First Aid Measures

| Exposure | First Aid Measures |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration.[3] |

| Skin Contact | Wash off with soap and plenty of water.[3] |

| Eye Contact | Flush eyes with water as a precaution.[3] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.[2] |

Handling and Disposal

-

Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Avoid breathing dust. Use only with adequate ventilation. Keep away from heat and sources of ignition.[2][4]

-

Disposal: All waste generated from the handling and use of this compound should be treated as chemical waste. Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[2][4]

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is a crucial building block for introducing a D-glutamic acid residue into a peptide sequence using Fmoc-based SPPS. The Fmoc group provides temporary protection of the α-amino group, while the benzyl (Bzl) ester protects the γ-carboxyl group of the glutamic acid side chain.

Potential Side Reaction: Pyroglutamate Formation

A significant side reaction associated with N-terminal glutamic acid residues is the formation of pyroglutamate.[5][6] This intramolecular cyclization of the deprotected γ-carboxyl group of a glutamic acid residue can occur, leading to chain termination.[6] Base-catalyzed pyroglutamate formation has been reported for Fmoc-Glu(OBzl)-peptide during the piperidine deprotection steps.[7]

Strategies to Minimize Pyroglutamate Formation:

-

Shorten Deprotection Times: Using shorter deprotection times with 50% piperidine in DMF can significantly reduce or eliminate this side reaction.[7]

-

Optimize Coupling Conditions: Minimize the reaction time for the coupling of the subsequent amino acid. Using a pre-activated ester can help to speed up the reaction.[8]

-

Control Basicity: Use the minimum amount of base necessary for neutralization steps.

Experimental Protocol: Manual SPPS using this compound

This protocol outlines a single coupling cycle for the incorporation of this compound into a growing peptide chain on a solid support (e.g., Rink Amide resin).

Materials:

-

Rink Amide resin

-

This compound

-

Other required Fmoc-amino acids

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

20% (v/v) Piperidine in DMF

-

N,N'-Diisopropylethylamine (DIPEA) or Collidine

-

Coupling reagent (e.g., HBTU, HATU, DIC)

-

HOBt (if using DIC)

-

Cleavage Cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS))

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.[9]

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add 20% piperidine in DMF to the resin and agitate for 5 minutes.

-

Drain the solution.

-

Add a fresh portion of 20% piperidine in DMF and agitate for an additional 15 minutes.[9]

-

Wash the resin thoroughly with DMF (5-7 times) and then with DCM (3 times) to remove all traces of piperidine.

-

-

Amino Acid Coupling (this compound):

-

In a separate vial, dissolve this compound (3 equivalents relative to resin loading) and a suitable coupling reagent (e.g., HBTU, 2.9 equivalents) in DMF.

-

Add a base (e.g., DIPEA or collidine, 6 equivalents) to the amino acid solution.

-

Allow the mixture to pre-activate for 2-5 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture for 1-2 hours at room temperature.

-

Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result, indicated by yellow beads, signifies a complete reaction).

-

Wash the resin with DMF (5 times) and DCM (3 times).

-

-

Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

-

Final Fmoc Deprotection: After coupling the final amino acid, perform a final deprotection (step 2) to remove the N-terminal Fmoc group.

-

Cleavage and Global Deprotection:

-

Wash the resin with DCM and dry it under a stream of nitrogen.

-

Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature. This step cleaves the peptide from the resin and removes the side-chain protecting groups, including the benzyl group from the D-glutamic acid residue.[5]

-

Filter the resin and collect the filtrate containing the peptide.

-

-

Peptide Precipitation and Purification:

-

Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide.

-

Wash the peptide pellet with cold diethyl ether.

-

Dry the crude peptide.

-

Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Visualized Workflows

The following diagrams illustrate the key processes involved in the handling and use of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. aksci.com [aksci.com]

- 3. peptide.com [peptide.com]

- 4. peptide.com [peptide.com]

- 5. Fmoc-Glu(OBzl)-OH Novabiochem 123639-61-2 [sigmaaldrich.com]

- 6. mesalabs.com [mesalabs.com]

- 7. Thieme E-Books & E-Journals [thieme-connect.de]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

The Cornerstone of Modern Peptide Synthesis: An In-depth Technical Guide to the Fmoc Protecting Group

For Researchers, Scientists, and Drug Development Professionals

The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern peptide chemistry, particularly in solid-phase peptide synthesis (SPPS).[1][2] Its widespread adoption is a testament to its unique chemical properties, most notably its lability under mild basic conditions. This characteristic allows for an orthogonal protection strategy, enabling the selective deprotection of the α-amino group of a growing peptide chain without affecting the acid-labile protecting groups on amino acid side chains.[3][4] This technical guide provides a comprehensive overview of the Fmoc protecting group, including its core principles, mechanisms of protection and deprotection, quantitative data on its stability and reaction kinetics, detailed experimental protocols, and a discussion of its central role in the advancement of peptide science.

Core Principles of Fmoc Chemistry

The utility of the Fmoc group in peptide synthesis is rooted in its remarkable stability under acidic and neutral conditions, coupled with its swift removal by mild bases.[1] This orthogonality is the foundation of the widely used Fmoc/tBu (tert-butyl) strategy in SPPS.[5] The α-amino group of the incoming amino acid is temporarily protected with the base-labile Fmoc group, while reactive side chains are protected with acid-labile groups like tert-butyl (tBu), trityl (Trt), or tert-butyloxycarbonyl (Boc).[4][5] This allows for the iterative deprotection of the N-terminus and subsequent coupling of the next Fmoc-protected amino acid, with the side-chain protecting groups remaining intact until the final acid-mediated cleavage from the solid support.[4]

The key to the Fmoc group's base-lability lies in the fluorenyl ring system. The protons on the C9 position of the fluorene moiety are acidic, facilitating a β-elimination reaction in the presence of a base, which leads to the cleavage of the carbamate bond and the liberation of the free amine.[1]

Mechanism of Fmoc Protection and Deprotection

A thorough understanding of the mechanisms of Fmoc group introduction and removal is critical for optimizing peptide synthesis protocols.

Fmoc Protection of Amino Acids

The Fmoc group is typically introduced to the α-amino group of an amino acid through a reaction with an activated Fmoc derivative, most commonly N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) or 9-fluorenylmethyl chloroformate (Fmoc-Cl), under basic conditions.[2][5] Fmoc-OSu is often favored due to its higher stability and a reduced tendency to form dipeptide byproducts during the protection reaction.[2] The reaction proceeds via a nucleophilic attack of the amino group on the carbonyl carbon of the Fmoc reagent.[2]

Fmoc Deprotection

The removal of the Fmoc group is a classic example of a base-catalyzed β-elimination reaction.[] The process is typically carried out using a solution of a secondary amine, most commonly 20% piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[7] The mechanism involves two key steps:

-

Proton Abstraction: The basic piperidine abstracts the acidic proton from the C9 position of the fluorenyl ring.[1]

-

β-Elimination: This proton abstraction is followed by a rapid β-elimination, which results in the cleavage of the carbamate bond, releasing the free amine of the peptide, carbon dioxide, and dibenzofulvene (DBF).[1]

The highly reactive dibenzofulvene is then scavenged by the excess piperidine to form a stable adduct, preventing it from reacting with the newly liberated N-terminal amine of the peptide chain.[1]

Quantitative Data on Fmoc Group Chemistry

The efficiency of both the protection and deprotection steps is crucial for the successful synthesis of high-purity peptides. The following tables summarize key quantitative data related to these processes.

Table 1: Typical Yields for Nα-Fmoc Protection of Amino Acids

The protection of amino acids with Fmoc-OSu or Fmoc-Cl generally proceeds in high yields. The following table provides a summary of reported yields for the Fmoc protection of various amines and amino acids.

| Amino Acid/Amine | Protecting Reagent | Reaction Conditions | Yield (%) | Reference |

| General Amines | Fmoc-Cl | Water, 60°C | 75-90 | [8] |

| General α-Amino Acids | Fmoc-Cl | Water:Ethanol (3:1), 60°C | 83-89 | [8] |

| Nα-Cbz-Ala-OMe | Fmoc-OSu, H₂, Pd/C | MeOH | 90 | [9] |

| Nα-Cbz-Phe-OMe | Fmoc-OSu, H₂, Pd/C | MeOH | 88 | [9] |

| Nα-Cbz-Asp(t-Bu)-OMe | Fmoc-OSu, H₂, Pd/C | MeOH | 89 | [9] |

| Nα-Cbz-Leu-OMe | Fmoc-OSu, H₂, Pd/C | MeOH | 89 | [9] |

| Nα-Cbz-Pro-OMe | Fmoc-OSu, H₂, Pd/C | MeOH | 79 | [9] |

| Nα-Cbz-Lys(Boc)-OMe | Fmoc-OSu, H₂, Pd/C | MeOH | 88 | [9] |

| Nα-Cbz-Gly-Gly-OMe | Fmoc-OSu, H₂, Pd/C | MeOH | 84 | [9] |

Table 2: Fmoc Group Stability and Deprotection Conditions

The rate of Fmoc deprotection is highly dependent on the base, its concentration, and the solvent used. The Fmoc group is exceptionally stable under acidic conditions.

| Reagent/Condition | Solvent | Temperature | Outcome | Reference |

| Deprotection Agents | ||||

| 20% Piperidine | DMF | Room Temp. | Half-life of ~6 seconds | [10] |

| 5% Piperidine | DMF | Room Temp. | >99% deprotection in 3 minutes | |

| 1% Piperidine | DMF | Room Temp. | 49.6% deprotection in 3 minutes | |

| 1-5% DBU | DMF | Room Temp. | More reactive than piperidine | [11] |

| Morpholine (1:1) | DMF | Room Temp. | Milder than piperidine | [11] |

| Stability Conditions | ||||

| Trifluoroacetic Acid (TFA) | DCM | Room Temp. | Stable | [11] |

| Hydrogen Bromide (HBr) | Acetic Acid | Room Temp. | Stable | |

| Catalytic Hydrogenation | Various | Room Temp. | Incompatible | [3] |

| 80°C | DMF | 80°C | Up to 1 µmol of Fmoc removal per mL of DMF |

Experimental Protocols

Detailed and reproducible experimental protocols are essential for successful peptide synthesis. The following sections provide step-by-step methodologies for key procedures in Fmoc chemistry.

Protocol 1: Nα-Fmoc Protection of an Amino Acid using Fmoc-OSu

This protocol describes a general procedure for the protection of the α-amino group of an amino acid.

Materials:

-

Amino acid (1.0 equivalent)

-

Fmoc-OSu (1.05 equivalents)

-

10% Aqueous sodium carbonate solution

-

Dioxane or acetone

-

Diethyl ether

-

1 M Hydrochloric acid

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Stir plate and stir bar

-

Ice bath

Procedure:

-

Dissolution of Amino Acid: Dissolve the amino acid in the 10% aqueous sodium carbonate solution. If the amino acid has poor water solubility, a mixture of dioxane and aqueous sodium carbonate can be used.[12] Cool the solution in an ice bath.

-

Addition of Fmoc-OSu: In a separate flask, dissolve the Fmoc-OSu in dioxane or acetone.[12]

-

Reaction: Slowly add the Fmoc-OSu solution to the stirring amino acid solution in the ice bath. Allow the reaction mixture to warm to room temperature and continue stirring for several hours or overnight.[12]

-

Work-up:

-

Dilute the reaction mixture with water.

-

Wash the aqueous solution with diethyl ether to remove any unreacted Fmoc-OSu.

-

Acidify the aqueous layer to a pH of 2-3 with 1 M hydrochloric acid. The Fmoc-protected amino acid will precipitate out of the solution.[12]

-

Extract the product into ethyl acetate.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate.[12]

-

-

Isolation: Remove the solvent under reduced pressure to obtain the purified Fmoc-amino acid.

Protocol 2: Fmoc Deprotection in Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the standard procedure for removing the N-terminal Fmoc group from a resin-bound peptide.

Materials:

-

Fmoc-protected peptide-resin

-

20% (v/v) Piperidine in DMF

-

DMF (N,N-dimethylformamide), peptide synthesis grade

-

Reaction vessel for SPPS

-

Inert gas (Nitrogen or Argon) for agitation (optional)

Procedure:

-

Resin Swelling: Swell the Fmoc-protected peptide-resin in DMF for at least 30 minutes in the reaction vessel.

-

Initial Deprotection: Drain the DMF and add the 20% piperidine in DMF solution to the resin. Agitate the mixture for 3-5 minutes at room temperature.[1]

-

Drain: Drain the deprotection solution from the reaction vessel.

-

Second Deprotection: Add a fresh portion of the 20% piperidine in DMF solution and agitate for an additional 15-20 minutes.[13]

-

Washing: Drain the deprotection solution and thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[13] The resin is now ready for the coupling of the next Fmoc-amino acid.

Protocol 3: Monitoring Fmoc Deprotection

It is crucial to monitor the completeness of the deprotection and coupling steps to ensure the synthesis of the target peptide with high fidelity.

The dibenzofulvene-piperidine adduct formed during deprotection has a strong UV absorbance at approximately 301 nm.[14] This property can be used to quantitatively monitor the removal of the Fmoc group.

-

Collect the filtrate from the deprotection steps (Protocol 2, steps 3 and 5).

-

Combine and dilute the filtrate to a known volume with DMF.

-

Measure the absorbance of the solution at ~301 nm using a UV-Vis spectrophotometer, with DMF as a blank.[1]

-

The amount of Fmoc group removed can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of the DBF-piperidine adduct (typically ~7800 M⁻¹cm⁻¹), c is the concentration, and l is the path length of the cuvette.[1]

The Kaiser test is a sensitive qualitative colorimetric assay used to detect the presence of free primary amines on the resin.[2]

-

Positive Result (Intense Blue Color): Indicates the presence of free primary amines. This is the expected result after a successful deprotection step.[2]

-

Negative Result (Yellow or Colorless): Indicates the absence of free primary amines. This is the expected result after a successful coupling reaction.[2]

Reagents:

-

Solution A: 5 g of ninhydrin in 100 mL of ethanol.[7]

-

Solution B: 80 g of phenol in 20 mL of ethanol.[7]

-

Solution C: 2 mL of 0.001 M KCN diluted to 100 mL with pyridine.[1]

Procedure:

-

Take a small sample of the resin beads (10-15 beads) after the washing step following either deprotection or coupling.[2]

-

Place the beads in a small glass test tube.

-

Add 2-3 drops of each of the three Kaiser test reagents.[1]

-

Heat the test tube at 100-110°C for 3-5 minutes.[15]

-

Observe the color of the beads and the solution.

The Cyclical Workflow of Fmoc Solid-Phase Peptide Synthesis (SPPS)

The Fmoc strategy is the foundation of a cyclical process that allows for the stepwise assembly of a peptide chain on a solid support. Each cycle consists of three main steps: deprotection, activation and coupling, and washing.

This cyclical and automatable process, underpinned by the robust and reliable chemistry of the Fmoc protecting group, has revolutionized the field of peptide synthesis, making complex peptides readily accessible for a vast array of applications in research, diagnostics, and therapeutics. A thorough understanding of the principles and protocols outlined in this guide is essential for any scientist or researcher working in the field of peptide drug discovery and development.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Fmoc - Lokey Lab Protocols [lokeylab.wikidot.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. tandfonline.com [tandfonline.com]

- 7. benchchem.com [benchchem.com]

- 8. rsc.org [rsc.org]

- 9. thieme-connect.com [thieme-connect.com]

- 10. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 11. chempep.com [chempep.com]

- 12. benchchem.com [benchchem.com]

- 13. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 14. benchchem.com [benchchem.com]

- 15. luxembourg-bio.com [luxembourg-bio.com]

The Strategic Incorporation of Fmoc-D-Glu(OBzl)-OH in the Exploration of Novel Peptides: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pursuit of novel peptide therapeutics with enhanced efficacy, stability, and target specificity is a cornerstone of modern drug discovery. The strategic incorporation of non-canonical amino acids is a powerful tool in this endeavor. This technical guide focuses on the applications of Fmoc-D-Glu(OBzl)-OH, a protected D-enantiomer of glutamic acid, in the synthesis and exploration of novel peptides. The unique stereochemistry of D-amino acids offers significant advantages in overcoming the limitations of their natural L-counterparts, primarily by enhancing resistance to enzymatic degradation.[1][2] This guide provides a comprehensive overview of the synthesis, applications, and analytical considerations for peptides incorporating this valuable building block.

Core Concepts: The Advantage of D-Amino Acid Incorporation

The use of D-amino acids, such as D-glutamic acid, in peptide design is a well-established strategy to improve the pharmacokinetic properties of peptide-based drug candidates.[1] Peptides composed of L-amino acids are readily degraded by proteases in the body, leading to a short in-vivo half-life. The incorporation of D-amino acids renders the peptide backbone resistant to these enzymes, significantly enhancing its stability and bioavailability.[2][3]